![molecular formula C5H4KNO4 B1449560 Potassium 2-(1,2-oxazol-3-yloxy)acetate CAS No. 1803599-40-7](/img/structure/B1449560.png)
Potassium 2-(1,2-oxazol-3-yloxy)acetate
Overview
Description
Potassium 2-(1,2-oxazol-3-yloxy)acetate is a chemical compound with the CAS Number: 1803599-40-7 . Its molecular weight is 181.19 and its molecular formula is C5H4KNO4 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 . The InChI key is NUFSZBJCKJWCKA-UHFFFAOYSA-M .Scientific Research Applications
HPLC-DAD Method Development
- A High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method has been developed for determining the active pharmaceutical ingredient in potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate, indicating its significance in pharmaceutical quality control (Shcherbyna, Parchenko, Varynskyi, & Kaplaushenko, 2019).
Hepatoprotective Properties Study
- Research on the hepatoprotective effect of potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate was conducted using tetracycline and infectious hepatitis models in chickens, highlighting its potential therapeutic application (Martyshuk et al., 2022).
1,2-Oxazoline Derivative Synthesis
- A study on the synthesis of 1,2-oxazoline derivatives of N-Acetylglucosamine promoted by potassium fluoride demonstrates the compound's role in facilitating chemical reactions, particularly in sugar oxazoline derivatives (Shoda et al., 2002).
Application in Potassium-Ion Batteries
- The use of concentrated potassium acetate as a water-in-salt electrolyte for potassium-ion batteries, enabling the reversible operation of specific anodes, suggests the compound's importance in energy storage technologies (Leonard et al., 2018).
Histological Study in Chickens
- A histological study of potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (PKR-173) showed its corrective influence on chickens' liver under tetracycline hepatitis conditions, contributing to the understanding of its effects on liver health (Shcherbyna & Vashchyk, 2018).
Safety and Hazards
properties
IUPAC Name |
potassium;2-(1,2-oxazol-3-yloxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSZBJCKJWCKA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1OCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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